6-Chloropyrido[2,3-c][1,5]naphthyridine
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Overview
Description
6-Chloropyrido[2,3-c][1,5]naphthyridine is a heterocyclic compound that belongs to the class of fused 1,5-naphthyridines. These compounds are characterized by their unique structure, which includes a pyridine ring fused to a naphthyridine ring. This specific compound has a chlorine atom attached to the pyridine ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrido[2,3-c][1,5]naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . This reaction yields the desired naphthyridine compound as a yellowish solid.
Another approach involves the use of classical synthetic protocols such as the Friedländer, Skraup, and Semmler-Wolff reactions . These methods typically involve the condensation of appropriate starting materials under specific reaction conditions to form the naphthyridine scaffold.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrido[2,3-c][1,5]naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine hydrides. Substitution reactions result in the formation of various substituted naphthyridines.
Scientific Research Applications
6-Chloropyrido[2,3-c][1,5]naphthyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloropyrido[2,3-c][1,5]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-c][1,5]naphthyridine: Lacks the chlorine atom, which can result in different reactivity and biological activity.
6-Bromopyrido[2,3-c][1,5]naphthyridine: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
6-Fluoropyrido[2,3-c][1,5]naphthyridine: Contains a fluorine atom, which can significantly alter its reactivity and biological effects.
Uniqueness
6-Chloropyrido[2,3-c][1,5]naphthyridine is unique due to the presence of the chlorine atom, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, as it can be used to study the effects of halogen substitution on the properties of naphthyridine derivatives.
Properties
CAS No. |
923012-51-5 |
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Molecular Formula |
C11H6ClN3 |
Molecular Weight |
215.64 g/mol |
IUPAC Name |
6-chloropyrido[2,3-c][1,5]naphthyridine |
InChI |
InChI=1S/C11H6ClN3/c12-11-10-7(3-1-5-14-10)9-8(15-11)4-2-6-13-9/h1-6H |
InChI Key |
HZTXCMCFQDFXQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=NC(=C2N=C1)Cl)C=CC=N3 |
Origin of Product |
United States |
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